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Cat. No.: B15583431

Get Quote

For researchers, scientists, and professionals in drug development, understanding the

selectivity of small molecule inhibitors is paramount. This guide provides a comparative

analysis of several prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors, offering a clear

overview of their potency and selectivity based on available experimental data. While

information on "Lsd1-IN-38" is not currently available in the public domain, this guide focuses

on a selection of well-characterized tool compounds and clinical candidates to illustrate the

methodologies and data crucial for evaluating LSD1 inhibitor selectivity.

Comparative Selectivity of LSD1 Inhibitors
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory

concentration (IC50), with a lower value indicating greater potency. To assess selectivity, the

IC50 against the primary target (LSD1) is compared to its activity against other, structurally

related enzymes. For LSD1, key off-targets include the closely related homolog LSD2 (also

known as KDM1B) and the monoamine oxidases A and B (MAO-A and MAO-B), which share

structural similarities with LSD1's FAD-dependent amine oxidase domain.[1][2]

The following table summarizes the IC50 values for a range of LSD1 inhibitors against LSD1,

LSD2, MAO-A, and MAO-B. This data allows for a direct comparison of their potency and
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selectivity profiles. A higher ratio of off-target IC50 to on-target (LSD1) IC50 indicates greater

selectivity.
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Compoun
d

Type
LSD1
IC50 (µM)

LSD2
IC50 (µM)

MAO-A
IC50 (µM)

MAO-B
IC50 (µM)

Selectivit
y Notes

Tranylcypr

omine

(TCP)

Irreversible 5.6[1] >100[1] 2.84[1] 0.73[1]

Non-

selective,

also

potently

inhibits

MAOs.[1]

[2]

Iadademst

at (ORY-

1001)

Irreversible 0.018[3] >100[1] >100[1] >100[1]

Highly

potent and

selective

for LSD1.

[1][3]

Seclidemst

at (SP-

2577)

Reversible ~0.031[4] >10[1] >300[5] >300[5]

Reversible

and

selective

over

MAOs.[1]

[4][5]

GSK28795

52
Irreversible N/A N/A N/A N/A

Reported

to be highly

selective

for LSD1

over other

FAD-

dependent

enzymes.

[5]

Pulrodemst

at (CC-

90011)

Reversible N/A N/A N/A N/A A

reversible

LSD1

inhibitor

that has

entered
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clinical

trials.[6]

OG-668 Irreversible 0.0076[1] >100[1] >100[1] >100[1]

Potent and

selective

tool

compound.

[1]

SP-2509 Reversible 2.5[1] >10[1] >100[1] >100[1]

Reversible

tool

compound

with

selectivity

over

MAOs.[1]

Pargyline

(PRG)
Irreversible >1000[1] >100[1] 3.84[1] 0.24[1]

More

potent

against

MAO-B

than LSD1.

[1]

Phenelzine

(PLZ)
Irreversible >1000[1] >100[1] 0.42[1] 0.83[1]

More

potent

against

MAOs than

LSD1.[1]

Note: "N/A" indicates that specific IC50 values were not available in the searched literature

under the same comparative conditions. The potency of inhibitors can vary based on the assay

conditions.

Experimental Protocols for Determining Selectivity
The validation of an LSD1 inhibitor's selectivity relies on robust biochemical assays. Below are

the detailed methodologies for the key experiments cited in the comparative data.
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LSD1/LSD2 Inhibition Assays
Two common methods for measuring the enzymatic activity of LSD1 and LSD2 are the

horseradish peroxidase (HRP)-coupled assay and the Homogeneous Time-Resolved

Fluorescence (HTRF) assay.[1]

1. HRP-Coupled Assay:

Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of

the LSD1-catalyzed demethylation reaction. HRP, in the presence of a suitable substrate

(like Amplex Red), uses H₂O₂ to generate a fluorescent or colorimetric signal that is

proportional to enzyme activity.[7][8]

Protocol:

Serial dilutions of the test inhibitor are pre-incubated with recombinant human LSD1 or

LSD2 enzyme in a buffer solution (e.g., 50 mM sodium phosphate, pH 7.4) in a 96-well

plate.[1]

The enzymatic reaction is initiated by the addition of a substrate, typically a peptide

mimicking the N-terminal tail of histone H3 with a dimethylated lysine at position 4

(H3K4me2).[8]

HRP and a detection reagent (e.g., Amplex Red) are included in the reaction mixture.

The plate is incubated to allow the reaction to proceed.

The resulting fluorescence or absorbance is measured using a plate reader.

The IC50 value is calculated by plotting the percent inhibition against the logarithm of the

inhibitor concentration.

2. HTRF Assay:

Principle: This assay format uses antibodies to detect the product of the demethylation

reaction. It employs a biotinylated peptide substrate and antibodies labeled with a donor and

an acceptor fluorophore for time-resolved fluorescence resonance energy transfer (TR-

FRET).
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Protocol:

The LSD1 or LSD2 enzyme is incubated with the test inhibitor and a biotinylated

H3K4me2 peptide substrate.

After the enzymatic reaction, a detection mixture containing a europium cryptate-labeled

antibody specific for the demethylated product (H3K4me1 or H3K4me0) and streptavidin-

conjugated XL665 is added.

If the substrate is demethylated, the antibody binds, bringing the europium donor and the

XL665 acceptor into close proximity, resulting in a FRET signal.

The HTRF signal is measured on a compatible plate reader.

IC50 values are determined from the dose-response curves.[1]

MAO-A and MAO-B Inhibition Assay
The selectivity against monoamine oxidases is often determined using a kynuramine-based

assay.[1]

Principle: This assay measures the conversion of the non-fluorescent substrate kynuramine

to the fluorescent product 4-hydroxyquinoline by MAO enzymes.

Protocol:

Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of the

test inhibitor.

The reaction is started by the addition of kynuramine.

After a set incubation period, the reaction is stopped (e.g., by adding a strong base).

The fluorescence of the 4-hydroxyquinoline product is measured.

The IC50 is calculated from the resulting dose-response curve.[1]

Visualizing the Experimental Workflow
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The following diagrams illustrate the logical flow of the experimental validation of an LSD1

inhibitor's selectivity.

Biochemical Assays

Data Analysis

Selectivity Profile

LSD1 Inhibition Assay
(HRP or HTRF)

Calculate LSD1 IC50

LSD2 Inhibition Assay
(HRP or HTRF)

Calculate LSD2 IC50

MAO-A Inhibition Assay
(Kynuramine)

Calculate MAO-A IC50

MAO-B Inhibition Assay
(Kynuramine)

Calculate MAO-B IC50

Determine Selectivity Profile
(Compare IC50 values)

Click to download full resolution via product page

Caption: Workflow for determining LSD1 inhibitor selectivity.

This guide provides a framework for the comparative evaluation of LSD1 inhibitors. The

presented data and protocols underscore the importance of a multi-target screening approach

to accurately define the selectivity profile of any new chemical entity targeting LSD1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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